Cas no 93962-72-2 (1,4-Diazoniabicyclo(2.2.2)octane bis(toluene-p-sulphonate))
93962-72-2 structure
Product Name:1,4-Diazoniabicyclo(2.2.2)octane bis(toluene-p-sulphonate)
CAS-nummer:93962-72-2
MF:C20H28N2O6S2
MW:456.57612323761
CID:809592
Update Time:2024-02-01
1,4-Diazoniabicyclo(2.2.2)octane bis(toluene-p-sulphonate) Chemische en fysische eigenschappen
Naam en identificatie
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- 1,4-Diazoniabicyclo(2.2.2)octane bis(toluene-p-sulphonate)
- 1,4-diazoniabicyclo[2.2.2]octane bis(toluene-p-sulphonate)
- 1,4-diazoniabicyclo[2.2.2]octane,4-methylbenzenesulfonate
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- Inchi: 1S/2C7H8O3S.C6H12N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2*2-5H,1H3,(H,8,9,10);1-6H2
- InChI-sleutel: NUKKGWZEIYATPX-UHFFFAOYSA-N
- LACHT: [NH+]12CC[NH+](CC1)CC2.C1(C)=CC=C(S([O-])(=O)=O)C=C1.C1(C)=CC=C(S([O-])(=O)=O)C=C1
Berekende eigenschappen
- Exacte massa: 456.139
- Monoisotopische massa: 456.139
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 0
- Complexiteit: 255
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 140A^2
Experimentele eigenschappen
- Kookpunt: 687.1°Cat760mmHg
- Vlampunt: 369.4°C
1,4-Diazoniabicyclo(2.2.2)octane bis(toluene-p-sulphonate) Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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